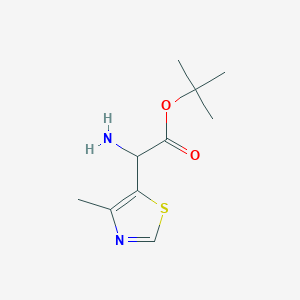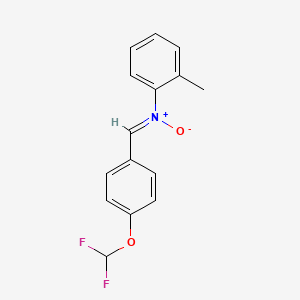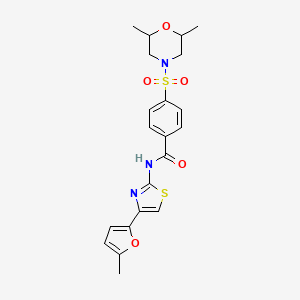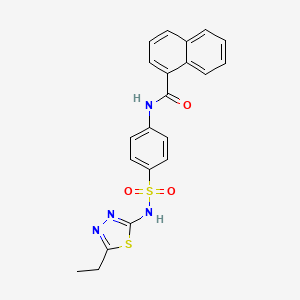![molecular formula C17H16FNO B2383549 N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide CAS No. 2411194-09-5](/img/structure/B2383549.png)
N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]prop-2-enamide” is a synthetic analogue of fentanyl . It is part of a broad class of substances known as fentanyl analogues or “Fentalogs” which have been developed for legitimate medical use and also sold as designer drugs . These substances have profound pharmacological differences, especially with respect to potency and efficacy .
Synthesis Analysis
The synthesis of this compound involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Molecular Structure Analysis
The molecular structure of “this compound” is similar to other fentanyl analogues. The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs .Chemical Reactions Analysis
The chemical reactions involved in the metabolism of this compound generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Safety and Hazards
This compound, like other fentanyl analogues, has a high potential for producing addiction and severe adverse effects including coma and death . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .
Future Directions
The rapid emergence of new psychoactive substances (NPS) that are not controlled under international and national drug laws presents a serious problem for public health . Therefore, future research should focus on understanding the pharmacological properties of these substances, developing effective treatments for addiction, and implementing effective drug control measures.
properties
IUPAC Name |
N-[1-[2-(4-fluorophenyl)phenyl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-3-17(20)19-12(2)15-6-4-5-7-16(15)13-8-10-14(18)11-9-13/h3-12H,1H2,2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRFXPGTHXEQQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=C(C=C2)F)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383473.png)
![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)
![4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2383476.png)
![2-[ethyl(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2383480.png)
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)

![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)

![(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2383488.png)
